![molecular formula C23H23N3O4S B2522770 N-(2-ethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide CAS No. 900003-94-3](/img/structure/B2522770.png)
N-(2-ethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide
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Description
Synthesis Analysis
In paper , the synthesis involved exploring variations in N-acyl, N-alkyl, and amino functions with different alkyl and aryl substituents. The most potent compound identified was 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide, which showed significant analgesic effects. Paper outlines a linear synthesis approach to create novel 2-chloro N-aryl substituted acetamide derivatives. The synthesis process was followed by characterization using LCMS, IR, 1H and 13C spectroscopies, and elemental analysis.
Molecular Structure Analysis
The molecular structures of the synthesized compounds in both papers were analyzed using spectroscopic techniques. In paper , the structure-activity relationship was studied to determine the optimal configuration for kappa-opioid agonist activity. Paper utilized similar spectroscopic methods to confirm the structures of the synthesized acetamide derivatives, which were then tested for their anticancer properties.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds were not detailed in the abstracts provided. However, it can be inferred that the reactions were carefully designed to introduce specific substituents at strategic positions in the molecules to enhance their biological activity, as seen in the structure/activity studies of paper and the linear synthesis approach of paper .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds were characterized using various analytical techniques. In paper , the focus was on the biological evaluation of the compounds as kappa-opioid agonists, which suggests that their physical properties were suitable for interaction with biological targets. Paper provided IC50 and CC50 values for the synthesized compounds, indicating their cytotoxic potential against cancer cell lines, which is a direct result of their chemical properties.
Scientific Research Applications
Synthesis of Novel Heterocyclic Compounds
Anti-inflammatory and Analgesic Agents : A study highlights the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating significant anti-inflammatory and analgesic activities. These compounds show potential as cyclooxygenase inhibitors, a property valuable for developing new therapeutic agents (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Cytotoxic Activity : Research into certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives identified a compound with appreciable cytotoxic activity against multiple cancer cell lines, underscoring the importance of structural modifications for enhancing anticancer properties (M. M. Al-Sanea, D. G. Parambi, M. Shaker, et al., 2020).
Antimicrobial Activity
- Novel Thienopyrimidine Derivatives : A new series of thienopyrimidine derivatives exhibited potent antimicrobial activity against several bacteria and fungi, showcasing the potential of these compounds in addressing resistant microbial strains (Nagaraju Kerru, S. Maddila, S. Maddila, et al., 2019).
Antitumor Evaluation
- Polyfunctionally Substituted Heterocyclic Compounds : The synthesis of heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide showed significant antitumor activities. This research indicates the potential for discovering new anticancer agents through the exploration of novel synthetic pathways (H. Shams, R. Mohareb, M. H. Helal, Amira Mahmoud, 2010).
Anti-Inflammatory Activity
- N-(3-chloro-4-flurophenyl) Derivatives : The synthesis of specific acetamides demonstrated significant anti-inflammatory activity, indicating the potential therapeutic benefits of structurally varied acetamides in treating inflammation (K. Sunder, Jayapal Maleraju, 2013).
properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-[(4-oxo-3-propyl-[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O4S/c1-3-13-26-22(28)21-20(15-9-5-7-11-17(15)30-21)25-23(26)31-14-19(27)24-16-10-6-8-12-18(16)29-4-2/h5-12H,3-4,13-14H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOGKCHLDAIRDL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=CC=CC=C3O2)N=C1SCC(=O)NC4=CC=CC=C4OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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